Bauhinoxepin J

Description

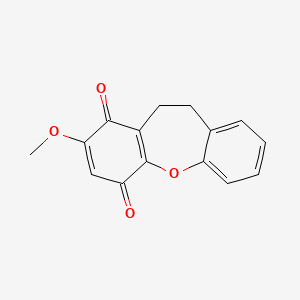

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12O4 |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

3-methoxy-5,6-dihydrobenzo[b][1]benzoxepine-1,4-dione |

InChI |

InChI=1S/C15H12O4/c1-18-13-8-11(16)15-10(14(13)17)7-6-9-4-2-3-5-12(9)19-15/h2-5,8H,6-7H2,1H3 |

InChI Key |

LAAFMXBDDPXIKZ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=O)C2=C(C1=O)CCC3=CC=CC=C3O2 |

Canonical SMILES |

COC1=CC(=O)C2=C(C1=O)CCC3=CC=CC=C3O2 |

Origin of Product |

United States |

Isolation and Structural Assignment Methodologies

Historical Context of Bauhinoxepin J Isolation from Natural Sources (e.g., Bauhinia purpurea)

This compound is a natural product that was isolated from the plant Bauhinia purpurea nii.ac.jpphcogrev.comresearchgate.net. Bauhinia purpurea is a species of flowering plant native to South China and Southeast Asia, known for its use in traditional medicine systems docsdrive.com. Investigations into the chemical composition of Bauhinia purpurea have revealed the presence of various secondary metabolites, including oxepins ijpjournal.com. Bauhinoxepins, including this compound, have been isolated from the root of Bauhinia purpurea phcogrev.comresearchgate.net. The isolation of this compound from this natural source was reported in 2007 nii.ac.jp.

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, ECD)

The structural elucidation of complex natural products like this compound relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Electronic Circular Dichroism (ECD) are indispensable tools in determining the planar structure, molecular formula, and absolute configuration of isolated compounds acs.orgnih.govsemanticscholar.orgmdpi.comnih.govresearchgate.net.

NMR spectroscopy is a powerful technique used to determine the connectivity of atoms and the relative stereochemistry of a molecule ipb.ptresearchgate.netbeilstein-journals.org. By analyzing the chemical shifts, coupling constants, and correlations observed in 1D NMR spectra (such as ¹H and ¹³C NMR) and 2D NMR experiments (such as COSY, HMQC, HMBC, and NOESY), researchers can piece together the carbon framework and the arrangement of functional groups mdpi.comnih.govipb.ptscielo.org.mxfrontiersin.org. For stereochemical assignment, analysis of coupling constants between vicinal protons and Nuclear Overhauser Effect (NOE) correlations observed in NOESY experiments are particularly valuable ipb.ptresearchgate.netuni-regensburg.de. These data provide information about the spatial proximity of nuclei, allowing for the determination of relative configurations at chiral centers researchgate.netscielo.org.mxuni-regensburg.de.

Mass Spectrometry provides information about the molecular weight of a compound and is crucial for determining its molecular formula researchgate.netwhitman.edu. High-resolution mass spectrometry (HRMS or HRESIMS) is often employed to obtain accurate mass measurements, which can precisely determine the elemental composition of the molecule semanticscholar.orgmdpi.comnih.govdatapdf.com. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound, and fragmentation patterns can provide additional structural information whitman.edu. For this compound, mass spectrometry data contributed to establishing its molecular formula, reported as C₁₅H₁₂O₄ datapdf.comnih.gov.

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules nih.govsemanticscholar.orgmdpi.comnih.govmdpi.comic.ac.ukresearchgate.net. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength ic.ac.uk. The resulting ECD spectrum, characterized by Cotton effects (bands of differential absorption), is highly sensitive to the three-dimensional arrangement of atoms mdpi.comic.ac.uk. By comparing the experimental ECD spectrum of a chiral compound with theoretically calculated ECD spectra for possible stereoisomers, the absolute configuration can be assigned semanticscholar.orgmdpi.commdpi.comresearchgate.net. This technique is particularly useful when crystallographic data are not available mdpi.comic.ac.uk.

Chromatographic Separation and Purification Strategies for Natural Product Isolation

The isolation of a specific compound like this compound from a complex natural extract requires effective separation and purification techniques jetir.orgexplorationpub.com. Chromatography is the cornerstone of natural product isolation jetir.orgresearchgate.netresearchgate.netpuritech.be. Various chromatographic methods are employed based on the physical and chemical properties of the target compound and the complexity of the extract.

Common chromatographic techniques used in natural product isolation include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) jetir.orgpuritech.be. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase puritech.be. The choice of stationary phase (e.g., silica (B1680970) gel, reversed-phase materials) and mobile phase (solvent systems) is optimized to achieve the desired separation jetir.org. Multiple rounds of chromatography, often using different stationary phases and elution gradients, may be necessary to obtain a pure sample of the target compound for structural characterization researchgate.netresearchgate.net. For the isolation of bauhinoxepins from Bauhinia species, chromatographic separation has been a key step in obtaining pure compounds for subsequent spectroscopic analysis phcogrev.comresearchgate.netresearchgate.netresearchgate.net.

Synthetic Methodologies for Bauhinoxepin J and Analogues

Overview of Total Synthesis Strategies for the Dibenzo[b,f]oxepin Core

The dibenzo[b,f]oxepin scaffold is a significant synthetic target found in numerous biologically active compounds mdpi.comresearchgate.net. Strategies for constructing this tricyclic system often involve forming the seven-membered oxepin (B1234782) ring or assembling the diaryl ether linkage and subsequent cyclization.

General approaches to the dibenzo[b,f]oxepin core include:

Intramolecular C-O ether bond formation of 2-styrylphenols researchgate.net.

Friedel-Crafts reactions researchgate.net.

Wagner-Meerwein rearrangements researchgate.net.

Heck reactions researchgate.net.

Osmium-catalyzed hydroxylation of aromatic alkynols researchgate.net.

Rhodium-catalyzed olefin hydroacylation researchgate.net.

Intramolecular SNAr and McMurry reactions mdpi.comresearchgate.net.

Ullmann-type coupling followed by ring-closing metathesis researchgate.net.

Oxidative ring expansion of 2-(9-xanthenyl)malonates beilstein-journals.org.

Condensation of 2,4-dinitrotoluene (B133949) with substituted methoxyaldehydes and subsequent cyclization of the resulting stilbenes nih.gov.

Synthetic approaches to naturally occurring dibenzo[b,f]oxepins, such as the bauhinoxepins, are primarily concerned with the preparation of dihydro derivatives nih.gov.

Detailed Analysis of Key Synthetic Routes to Bauhinoxepin J

Several distinct total synthesis routes have been developed for this compound, highlighting different strategies for constructing the crucial seven-membered dihydrooxepin ring. Three primary methods identified involve intramolecular radical cyclizations, oxidative dearomatization-cyclization, and internal nucleophilic addition/elimination sequences researchgate.net.

Oxidative Dearomatization-Cyclization Protocols (e.g., DDQ-promoted)

An alternative strategy for constructing the dibenzo[b,f]oxepin core of this compound involves oxidative dearomatization followed by cyclization researchgate.netscispace.comacs.org. A DDQ-promoted oxidative dearomatization-cyclization of a 2-phenoxyethyl-substituted tetramethoxybenzene has been used to construct a tricyclic quinone monoacetal intermediate towards this compound researchgate.net. Oxidative dearomatization reactions, often mediated by hypervalent iodine reagents or other oxidants like DDQ, transform aromatic rings into reactive intermediates that can undergo subsequent cyclization nih.govresearchgate.netrsc.orgresearchgate.net. This approach provides a route to the complex ring system through the controlled oxidation and subsequent cyclization of a suitably functionalized precursor researchgate.netscispace.comacs.org.

Internal Nucleophilic Addition/Elimination Sequences

A third synthetic route to this compound involves an internal nucleophilic addition/elimination sequence nih.govnii.ac.jpresearchgate.netjst.go.jp. This method features the construction of the dibenzo[b,f]oxepin skeleton through a sequence involving the coupling of two aromatic moieties, chemoselective phenol (B47542) oxidation, and the final cyclization via intramolecular nucleophilic 1,4-addition and subsequent elimination researchgate.netjst.go.jp. Katoh and co-workers described a synthesis of this compound utilizing the reaction of an aryllithium derivative with phenylacetaldehyde, followed by internal nucleophilic addition/elimination as key steps mdpi.com. This cyclization step, forming the seven-membered dihydrooxepin ring, was accomplished under mild basic conditions nih.govthieme-connect.com.

Palladium-Catalyzed Cyclization Reactions

While general palladium-catalyzed cyclization reactions have been explored for the synthesis of various heterocyclic systems, including seven-membered rings beilstein-journals.orgnih.govresearchgate.net, specific detailed routes utilizing palladium catalysis explicitly for the core formation or a key cyclization step in the total synthesis of this compound were not prominently detailed in the search results. Palladium catalysis is a versatile tool in organic synthesis, known for its ability to form carbon-carbon and carbon-heteroatom bonds, which could potentially be applied to dibenzo[b,f]oxepin synthesis beilstein-journals.orgresearchgate.net. However, direct application specifically for this compound's published syntheses in the retrieved literature was not a primary focus.

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) is a powerful tool for forming rings, including medium-sized and macrocyclic systems researchgate.net. While RCM has been used in the synthesis of dibenzo[b,f]oxepin scaffolds, often following Ullmann-type coupling to form the diaryl ether precursor researchgate.netconnectedpapers.comdntb.gov.ua, specific detailed examples of RCM being a key step in the published total synthesis of this compound itself were not a major theme in the search results. RCM typically involves the catalytic formation of a new carbon-carbon double bond between the termini of a diene or enyne precursor researchgate.net. Its application in dibenzo[b,f]oxepin synthesis generally focuses on constructing the seven-membered ring.

Here is a summary of the key synthetic routes to this compound:

| Synthetic Route | Key Cyclization Step | Catalysis/Reagents Involved (Examples) | Overall Yield (where reported) |

| Radical Intramolecular Cyclization | Radical addition to quinone | Ammonium persulfate nih.gov | 22% nih.gov |

| Oxidative Dearomatization-Cyclization | Oxidative dearomatization followed by cyclization | DDQ researchgate.net | Not specified |

| Internal Nucleophilic Addition/Elimination | Intramolecular 1,4-addition and elimination | Basic conditions nih.gov | 31% jst.go.jp |

Note: Yields and specific conditions may vary depending on the specific publication and optimization.

Base-Mediated Annulation and Intramolecular Etherification

Base-mediated reactions play a crucial role in the synthesis of cyclic systems, including the annulation required for the formation of the dibenzo[b,f]oxepin skeleton and subsequent intramolecular etherification to close the seven-membered ring. One reported synthesis of this compound utilized a base-promoted intramolecular etherification as a key step. researchgate.net This reaction was conveniently carried out in dimethyl sulfoxide (B87167) (DMSO) at 100 °C with K₃PO₄ as the base and AlCl₃ as a catalyst. researchgate.net The proposed mechanism for this transformation involves a cascade process initiated by nucleophilic addition, followed by demethylation and rearrangement, typically affording products in moderate to good yields. researchgate.net Another approach to the dihydrooxepin motif in this compound involved an intramolecular nucleophilic 1,4-addition of a phenol followed by elimination under mild basic conditions. nih.gov Base-mediated decarboxylative annulation has also been developed for the synthesis of benzoxepines, proceeding through a tandem [2+4] annulation, ring-opening decarboxylative reaction, and intramolecular nucleophilic aromatic substitution. researchgate.net

Chemo- and Regioselectivity in this compound Synthesis

Achieving high chemo- and regioselectivity is paramount in the synthesis of complex natural products like this compound to ensure the correct formation of the desired isomer and minimize unwanted side reactions. mdpi.comnih.gov In the synthesis of this compound, key steps require careful control over which functional groups react and at which positions. One synthetic route involves the chemoselective phenol oxidation of a bisphenol derivative to establish a crucial cyclization precursor. researchgate.net Another method features the construction of the dibenzo[b,f]oxepin skeleton through an internal nucleophilic addition/elimination sequence, where the regioselectivity of the nucleophilic attack is critical for forming the correct seven-membered ring. researchgate.netjst.go.jp Regioselective transformations are essential in organic synthesis, influencing the outcome of reactions based on electronic and steric factors. mdpi.comnih.govnih.gov

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency of a synthesis can be influenced by factors such as the number of steps, the yield of individual steps, the cost and availability of starting materials and reagents, and the ease of purification. Comparing the reported yields highlights the ongoing efforts to develop more efficient synthetic routes to this compound.

| Synthetic Route | Number of Steps | Overall Yield (%) | Key Cyclization Step |

| Kraus (2009) nih.govthieme-connect.com | 4 | 22 | Intramolecular radical cyclisation |

| Katoh nih.gov | 6 | 33 | Intramolecular nucleophilic addition/elimination |

| Katoh (detailed in jst.go.jp) | 6 | 31 | Internal nucleophilic addition/elimination |

Biosynthetic Hypotheses and Pathways of Bauhinoxepin J

Bauhinoxepin J is a dihydrodibenzoxepin class natural product isolated from plants of the Bauhinia genus, such as Bauhinia purpurea. nih.gov While its total chemical synthesis has been accomplished through various routes, its natural biosynthetic pathway has not been fully elucidated. researchgate.netmdpi.com However, based on the structure of this compound and established knowledge of secondary metabolite biosynthesis in plants, several hypotheses can be proposed regarding its formation. researchgate.netwikipedia.org

Structure Activity Relationship Sar Studies

Identification of Key Structural Motifs for Biological Activity

Identifying the key structural motifs responsible for the biological activity of Bauhinoxepin J is the initial step in SAR studies. For compounds like this compound, which possesses a dibenzo[b,f]oxepin core, the tricyclic framework and the nature and position of substituents on the aromatic rings and the central oxepin (B1234782) ring are likely to play significant roles in its interaction with biological targets. While the provided search results confirm this compound's biological activities, detailed studies specifically identifying the critical structural motifs of this compound for each of its reported activities are not explicitly available in the provided snippets. However, SAR analyses in general link bioactivities to specific structural modifications metabolomicsworkbench.org. The dibenzo[b,f]oxepine scaffold itself is recognized as an important framework in medicinal chemistry with various reported biological properties nih.gov, wydawnictwo-tygiel.pl.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound are essential for conducting comprehensive SAR studies. By systematically modifying the structure of this compound, researchers can probe the impact of different functional groups, ring systems, and stereochemistries on its biological activity. Various synthetic approaches to construct the dibenzo[b,f]oxepin framework, which is the core of this compound, have been developed, nih.gov, . These methods often involve coupling reactions of aromatic moieties and cyclization sequences to form the seven-membered oxepin ring nih.gov, nih.gov. The synthesis of this compound itself has been achieved through different routes, including intramolecular radical cyclizations and internal nucleophilic addition/elimination sequences nih.gov, nih.gov, . These synthetic strategies can be adapted to prepare a range of this compound analogues with targeted structural changes.

Modifications to the aromatic rings and the embedded heterocyclic oxepin system of this compound can significantly influence its biological activity. The introduction or modification of substituents on the aromatic rings can alter the electronic and steric properties of the molecule, affecting its binding affinity to biological targets and its pharmacokinetic properties. Heterocyclic systems, in general, are prevalent in medicinal chemistry, and variations within these systems or their fusion with aromatic rings can lead to diverse biological activities,,. While the provided information discusses the synthesis of various heterocyclic systems and the impact of aromatic ring count on compound properties,,, specific details on how modifications to the aromatic rings or the oxepin ring system of this compound affect its particular biological activities are not detailed in the provided search results.

The seven-membered oxepin ring in this compound is not planar and can adopt various conformations . Substituents on this ring can influence its conformational preferences, which in turn can impact how the molecule interacts with its biological target. The conformation of flexible rings is known to be critical for biological interactions,,,. While the general concept of substituent effects on ring conformation and activity is recognized for heterocyclic systems, , specific research findings detailing the conformational analysis of the oxepin ring in this compound and the precise effects of different substituents on its conformation and biological activity are not present in the provided search results.

Molecular Mechanisms of Action

Cellular Target Identification and Validation

While the specific protein or receptor targets of Bauhinoxepin J are not yet fully elucidated, the broader class of dibenzo[b,f]oxepine derivatives has been identified as potential microtubule inhibitors. mdpi.commdpi.com Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for various cellular functions, including mitosis, making them a key target for anticancer drugs. mdpi.com The structural similarity of some dibenzo[b,f]oxepines to known microtubule inhibitors like colchicine (B1669291) suggests a potential interaction with the colchicine-binding site on tubulin. mdpi.comresearchgate.net

Virtual screening and molecular docking studies have been employed to predict the binding of dibenzo[b,f]oxepine derivatives to tubulin. mdpi.com These computational methods help in identifying potential interactions and guiding further experimental validation. For instance, the binding of certain dibenzo[b,f]oxepine structures to the colchicine-binding site has been modeled, showing favorable binding energies. mdpi.com However, direct experimental validation of this compound binding to tubulin is still an area for further investigation.

Additionally, studies on other structurally related compounds have identified potential targets in various disease contexts. For example, in the context of tuberculosis, several protein targets within Mycobacterium tuberculosis have been identified for various phytocompounds, although a specific target for this compound has not been definitively confirmed through these screening methods. abap.co.in

Biochemical Pathway Modulation

The modulation of biochemical pathways by this compound is an area of active investigation. Its inhibitory effects on tumor growth suggest an interference with pathways crucial for cancer cell survival and proliferation. researchgate.netsemanticscholar.org While direct enzymatic inhibition or receptor agonism/antagonism by this compound has not been extensively detailed, the actions of related compounds offer some clues.

For instance, other dibenzo[b,f]oxepine derivatives have been noted for their potential to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. mdpi.com Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis in cancer cells. Furthermore, some compounds within this chemical class have shown anti-inflammatory properties by affecting signaling pathways related to inflammation, such as the reduction of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) levels. researchgate.net

The antioxidant activity observed in some related compounds, like Bauhiniastatin 4, suggests a potential to modulate pathways related to oxidative stress by scavenging free radicals. mdpi.comsemanticscholar.org The presence of hydroxyl groups appears to be important for this activity. mdpi.comsemanticscholar.org

In vitro Mechanistic Investigations in Cell Culture Models

In vitro studies using various cell culture models have been instrumental in characterizing the biological effects of this compound and related compounds. mdpi.comnih.govrsc.org These studies have consistently demonstrated the cytotoxic properties of dibenzo[b,f]oxepines against a range of human cancer cell lines. researchgate.netsemanticscholar.org

Specifically, this compound has shown significant tumor growth inhibitory activity against KB (human oral cancer) cells. semanticscholar.org The mechanism often involves the induction of apoptosis, or programmed cell death. mdpi.com For example, studies on other dibenzo[b,f]oxepine derivatives have shown that they can induce apoptosis in breast cancer cell lines, such as MCF-7 and MDA-MB-231. mdpi.com This is often accompanied by the inhibition of the clonogenic potential of these cells, indicating a lasting effect on their ability to proliferate. mdpi.com

The cytotoxic effects are not always selective for cancer cells, as some related compounds have been shown to induce apoptosis in "healthy" cells as well, highlighting the need for targeted delivery systems. mdpi.com The use of 3D cell culture models, which more closely mimic the in vivo tumor environment, has further supported the efficacy of these compounds, showing induced morphological changes indicative of reduced cell viability. mdpi.com

Table 1: In vitro Activity of this compound and Related Compounds

Investigation of Molecular Signaling Cascades

The antitumor activity of compounds like this compound is often linked to their ability to modulate key molecular signaling cascades that regulate cell fate. While the specific signaling pathways directly affected by this compound are still being fully mapped, research on related compounds provides significant insights.

One of the central signaling pathways implicated is the apoptosis pathway. For instance, a derivative of benzo abap.co.innih.govoxepino[3,2-b] pyridine (B92270) was found to induce apoptosis in canine mammary cancer cells by downregulating the anti-apoptotic protein BCL-2 and upregulating the pro-apoptotic protein BAX. mdpi.com This shift in the BCL-2/BAX ratio is a classic trigger for the intrinsic apoptotic cascade.

Furthermore, some dibenzo[b,f]oxepine derivatives have been suggested to modulate the p53/miR-34a pathway. acs.org The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its activation can lead to cell cycle arrest or cell death.

In the context of inflammation, which is often linked to cancer development, related compounds have been shown to disrupt pro-inflammatory signaling pathways. researchgate.net This includes the reduction of key inflammatory mediators, which can, in turn, affect cancer cell proliferation and survival.

Interaction with Macromolecules

The biological activity of a compound is fundamentally determined by its interaction with cellular macromolecules such as proteins, DNA, and RNA. cambridgeproteinarrays.comnih.govmdpi.com For this compound and its chemical class, the primary macromolecular interaction that has been explored is with the protein tubulin. mdpi.commdpi.com

The hypothesis is that dibenzo[b,f]oxepines act as microtubule-destabilizing agents by binding to tubulin and inhibiting its polymerization into microtubules. mdpi.com This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is similar to that of other well-known anticancer agents like colchicine and combretastatins. mdpi.com

While the interaction with tubulin is a major focus, the potential for these compounds to interact with other macromolecules should not be overlooked. For example, compounds that inhibit topoisomerase II, as suggested for some related structures, would directly interact with this protein-DNA complex. mdpi.com However, there is currently no direct evidence to suggest that this compound intercalates with DNA or directly binds to RNA.

Table 2: Investigated Molecular Interactions of the Dibenzo[b,f]oxepine Class

Preclinical Pharmacological Investigations

In vitro Biological Activity Profiling

Inhibition of Specific Cellular Processes (e.g., cell growth, proliferation, inflammation)

Research indicates that Bauhinoxepin J possesses tumor growth inhibitory activity. Specifically, it has demonstrated inhibitory effects against KB cells. mdpi.comnih.govsemanticscholar.orgresearchgate.netthieme-connect.comnih.govnii.ac.jp While other compounds isolated from Bauhinia purpurea, such as Bauhiniastatins 1-4 and Pacharin, have shown significant growth inhibition against a broader panel of human cancer cell lines including those from the pancreas, breast, CNS, lung, colon, prostate, and leukemia, the direct cytotoxic activity reported for this compound in the provided literature is focused on KB cells. researchgate.netmdpi.comacs.orgsemanticscholar.orgmdpi.com

Modulation of Receptor Binding and Signaling Pathways

The biological activity of this compound is understood to involve interactions with biological targets, such as proteins or receptors, which can modulate various physiological processes. ontosight.ai However, the specific receptors or detailed signaling pathways modulated directly by this compound are not explicitly delineated in the currently available information. Studies on related dibenzo[b,f]oxepine derivatives have indicated anti-inflammatory activity through mechanisms like the inhibition of TNF-a secretion or activity as angiotensin II receptor antagonists, suggesting potential avenues for investigation into this compound's mechanisms, but these findings are not directly attributed to this compound itself. nih.gov

Antimicrobial Activity (e.g., antimycobacterial, antimalarial)

This compound has been identified as a potent antimycobacterial agent. Its Minimum Inhibitory Concentration (MIC) against mycobacteria has been reported as 24.4 μM. scialert.netijpjournal.comdocsdrive.comamazonaws.com

Furthermore, this compound exhibits antimalarial activity. mdpi.comnih.govsemanticscholar.orgresearchgate.netthieme-connect.comnih.govnii.ac.jpthieme-connect.com It has shown activity against a chloroquine-resistant strain of Plasmodium falciparum (k1), with an IC50 value of 1.48 µg/mL. rsdjournal.org

In addition to antimycobacterial and antimalarial effects, this compound has demonstrated moderate antibacterial activity against Staphylococcus aureus, with an MIC value of 63 µg/mL. aphrc.orgnih.govaphrc.orgresearchgate.net

The antimicrobial activities of this compound are summarized in the table below:

| Activity | Target Organism / Strain | Metric | Value | Citation |

| Antimycobacterial | Mycobacterium species (general) | MIC | 24.4 μM | scialert.netijpjournal.comdocsdrive.comamazonaws.com |

| Antimalarial | Plasmodium falciparum (k1, chloroquine-resistant) | IC50 | 1.48 µg/mL | rsdjournal.org |

| Antibacterial | Staphylococcus aureus | MIC | 63 µg/mL | aphrc.orgnih.govaphrc.orgresearchgate.net |

In vivo Efficacy Studies in Animal Models (non-clinical, mechanistic focus)

Preclinical investigations often include in vivo studies to evaluate the efficacy of a compound in a living system and to explore its mechanisms of action in a more complex biological context.

Assessment of Compound Distribution and Metabolism in Animal Tissues

Studies on other compounds containing the dibenzo[b,f]oxepine scaffold, such as loxapine (B1675254), have provided insights into the potential pharmacokinetic behavior of this structural class in animals. For instance, preclinical pharmacokinetic studies on loxapine in rats indicated preferential distribution to the diencephalic and mesencephalic areas of the brain, as well as the lungs researchgate.net. Metabolism of loxapine in mammals is reported to be extensive, involving pathways such as aromatic hydroxylation, oxidation, and desmethylation, with metabolites often conjugated before excretion researchgate.net. However, it is important to note that these findings pertain to loxapine and cannot be directly extrapolated to predict the exact distribution and metabolism of this compound due to structural differences.

Further research is necessary to specifically assess the distribution pattern of this compound in various animal tissues following administration and to identify the specific metabolic enzymes and pathways involved in its biotransformation.

Pharmacodynamic Biomarker Analysis

Information regarding specific pharmacodynamic biomarker analysis directly related to this compound in animal studies is not detailed in the available sources. Pharmacodynamic studies aim to understand the biochemical and physiological effects of a compound and often involve measuring biomarkers that indicate the compound's activity or its effects on biological processes.

Given the reported potential anti-cancer and anti-malarial activities of this compound ku.ac.th, pharmacodynamic studies would typically investigate biomarkers related to these effects in relevant animal models. For example, in the context of anti-cancer activity, potential biomarkers could include indicators of cell cycle arrest, apoptosis induction, or inhibition of angiogenesis in tumor tissues. For anti-malarial activity, biomarkers might involve assessing parasite load or markers of host immune response in infected animal models.

While the biological activities of this compound have been indicated ku.ac.th, the specific biomarkers analyzed in preclinical studies to quantify these effects or elucidate the compound's mechanism of action at a molecular level in animal tissues were not found in the consulted literature. General reviews on dibenzo[b,f]oxepines mention their potential interaction with targets like tubulin in the context of anti-cancer research mdpi.comresearchgate.net, but specific biomarker data for this compound related to this or other mechanisms in animals is not detailed.

Further preclinical investigations are required to identify and analyze specific pharmacodynamic biomarkers in animal models to better understand the biological effects of this compound and confirm its proposed mechanisms of action.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Purity Assessment in Research (e.g., HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools in the research of natural products like Bauhinoxepin J for both separation and purity assessment. HPLC is widely used for the separation of non-volatile or semi-volatile compounds, making it suitable for isolating and analyzing this compound from plant extracts. The separation is achieved by differential partitioning of the analyte between a stationary phase and a mobile phase. Various HPLC modes, such as reversed-phase or normal-phase, can be employed depending on the polarity of this compound and the matrix components. Purity assessment using HPLC is typically performed by integrating the peak area corresponding to this compound and comparing it to the total area of all detected peaks in the chromatogram, often coupled with a suitable detector like a UV-Vis detector or a Mass Spectrometer.

GC, on the other hand, is generally applied to volatile or easily derivatizable compounds. While this compound itself might require derivatization for GC analysis, GC coupled with Mass Spectrometry (GC-MS) has been utilized in the phytochemical analysis of plant extracts where compounds like lupeol (B1675499) were identified metabolomicsworkbench.org. This suggests that GC-MS could potentially be applied to the analysis of more volatile or appropriately derivatized forms or related compounds in the context of this compound research. The choice between HPLC and GC depends on the specific properties of this compound and the nature of the sample matrix.

In the isolation of this compound from Baphia massaiensis, HPLC (specifically an Agilent LC 1200 system) was employed as a separation technique wydawnictwo-tygiel.plnih.gov. While specific chromatographic parameters such as column type, mobile phase composition, and flow rate for the analysis of this compound were not detailed in the available information, the use of HPLC underscores its importance in the separation and purification of this compound from complex natural sources.

Spectroscopic Methods for Quantification in Biological Matrices (e.g., LC-MS/MS in in vitro or animal samples)

Spectroscopic methods, particularly those coupled with chromatography, are crucial for the quantification of compounds like this compound, especially in complex biological matrices encountered in in vitro or animal studies. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer high sensitivity and selectivity, making them the preferred techniques for quantifying analytes in biological samples such as plasma, serum, urine, or tissue extracts.

LC-MS/MS combines the separation power of HPLC with the detection and identification capabilities of a tandem mass spectrometer. This allows for the selective detection and quantification of the target analyte even in the presence of interfering substances from the biological matrix. The process typically involves the ionization of the analyte, followed by fragmentation of the parent ion and detection of specific product ions (Selected Reaction Monitoring - SRM or Multiple Reaction Monitoring - MRM). This fragmentation pattern serves as a highly specific fingerprint for the analyte.

While the available information confirms the use of mass spectrometry in the characterization and analysis of this compound and related compounds wydawnictwo-tygiel.plnih.gov, detailed LC-MS/MS methods specifically for the quantification of this compound in biological matrices from in vitro or animal samples were not found. However, the general principles and widespread application of LC-MS/MS in bioanalysis suggest it would be the method of choice for such quantification studies involving this compound. The development of such a method would involve optimizing chromatographic separation and mass spectrometric detection parameters to achieve adequate sensitivity, selectivity, and linearity within the relevant concentration range in the biological matrix.

Development of Bioanalytical Assays for Preclinical Studies

The development of robust and reliable bioanalytical assays is a critical step in the preclinical evaluation of any potential therapeutic agent, including natural products like this compound nih.gov. These assays are essential for determining the pharmacokinetic (PK) and toxicokinetic (TK) profiles of the compound in animal models. A well-developed bioanalytical assay provides accurate data on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is vital for understanding its behavior in a biological system and for supporting regulatory submissions.

The development of a bioanalytical assay for this compound in preclinical studies would typically involve several key stages:

Method Selection: Based on the chemical properties of this compound, LC-MS/MS would likely be the preferred platform due to its sensitivity and selectivity for small molecules in complex matrices.

Sample Preparation: Biological matrices (e.g., plasma, urine, tissue homogenates) contain numerous endogenous compounds that can interfere with the analysis. Therefore, efficient sample preparation techniques are necessary to isolate and concentrate the analyte while removing interfering substances. Common methods include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Optimization: The LC method needs to be optimized to provide adequate separation of this compound from matrix components and potential metabolites. This involves selecting the appropriate stationary phase, mobile phase composition, flow rate, and temperature.

Mass Spectrometric Optimization: The MS parameters, including ionization mode (e.g., electrospray ionization - ESI), precursor and product ions, and collision energy, need to be optimized to maximize the sensitivity and specificity for this compound.

Method Validation: Once the method is developed, it must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to demonstrate its reliability and suitability for the intended use. Key validation parameters include linearity, accuracy, precision, sensitivity (Limit of Detection - LOD and Lower Limit of Quantification - LLOQ), selectivity, matrix effects, carry-over, and stability of the analyte in the biological matrix under various storage and handling conditions.

While the general principles of bioanalytical method development for preclinical studies are well-established and applicable to compounds like this compound nih.gov, specific details regarding a validated bioanalytical assay for this compound in a particular animal model or biological matrix were not available in the searched literature. The successful development and validation of such an assay would be crucial for conducting preclinical pharmacokinetic and toxicokinetic studies to support the further development of this compound.

Computational and Theoretical Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. google.comnorthwestern.edu These methods, such as Density Functional Theory (DFT), solve the electronic Schrödinger equation to provide detailed information about electron distribution and energy levels. fortunejournals.comepfl.ch For dibenzo[b,f]oxepine derivatives like Bauhinoxepin J, DFT, particularly with functionals like M06-2X, has been employed to study reaction mechanisms, such as the Rh(III)-catalyzed cycloaddition reactions used to synthesize the core benzoxepine (B8326511) structure. researchgate.net

These calculations help in understanding the electronic structure, which dictates the molecule's reactivity. arxiv.org By analyzing the molecular orbitals and electron density, researchers can predict which parts of the this compound molecule are likely to be involved in chemical reactions or biological interactions. The accuracy of these predictions has significantly improved with advancements in theoretical methods and computational power, allowing for reliable studies of even large organic molecules. google.com

Table 1: Key Quantum Mechanical Methods in Organic Chemistry

| Method | Description | Application |

| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It is a mean-field theory that does not fully account for electron correlation. arxiv.org | Provides a basic understanding of electronic structure and is often a starting point for more advanced calculations. |

| Density Functional Theory (DFT) | A method that calculates the electronic structure based on the electron density rather than the wavefunction. Various functionals (e.g., B3LYP, M06-2X) are used to approximate the exchange-correlation energy. fortunejournals.comepfl.ch | Widely used for its balance of accuracy and computational cost in studying reaction mechanisms, electronic properties, and molecular geometries of organic compounds. researchgate.netscielo.br |

| Post-Hartree-Fock Methods | Includes methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, which systematically improve upon the HF method by including electron correlation. uoa.gr | Offer higher accuracy for calculating energies and properties, crucial for benchmarking and studying systems where electron correlation is significant. mdpi.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jscimedcentral.comjscimedcentral.com This method is instrumental in structure-based drug design, allowing researchers to visualize and analyze the interactions between a molecule like this compound and its potential biological targets at an atomic level. nih.govopenaccessjournals.com The process involves sampling different conformations of the ligand within the active site of a protein and then using a scoring function to estimate the binding affinity. jscimedcentral.com

Following docking, molecular dynamics (MD) simulations can be employed to study the behavior of the ligand-protein complex over time. Software like Desmond can perform high-speed MD simulations to provide insights into the stability of the binding pose and the flexibility of both the ligand and the target. uoa.gr These simulations are crucial for understanding the dynamic nature of molecular recognition and can reveal key interactions that stabilize the complex. researchgate.net For this compound, these studies could help identify its specific protein targets and elucidate the molecular basis for its observed antimycobacterial, antimalarial, and tumor growth inhibitory activities. researchgate.net

In silico Prediction of Pharmacological Activity and Mechanistic Insights

In silico pharmacology utilizes computational methods to predict the biological activity of chemical compounds. nih.govnih.gov These approaches range from quantitative structure-activity relationship (QSAR) models to pharmacophore modeling and machine learning techniques. japsonline.comresearchgate.net For a novel compound like this compound, these predictive tools can screen for a wide range of potential pharmacological effects and help to prioritize experimental testing. clinmedkaz.org

By analyzing the chemical structure of this compound, programs can predict its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug development. japsonline.com Furthermore, by comparing its structural features to databases of known active compounds, it is possible to generate hypotheses about its mechanism of action. nih.gov For instance, the dibenzo[b,f]oxepine scaffold is present in several medicinally important molecules with diverse biological activities, suggesting a broad potential for this compound. researchgate.net

Table 2: Common In Silico Pharmacology Tools

| Tool/Method | Description | Purpose in Drug Discovery |

| PASS Online | Predicts the biological activity spectrum of a compound based on its structural formula by comparing it to a large database of known active substances. clinmedkaz.org | Hypothesis generation for potential therapeutic applications and off-target effects. |

| SwissTargetPrediction | Predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a library of known ligand-target interactions. clinmedkaz.org | Target identification and elucidation of the mechanism of action. |

| QSAR Models | Quantitative Structure-Activity Relationship models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. japsonline.comresearchgate.net | To predict the activity of new compounds and guide lead optimization. |

| Molecular Docking | Simulates the binding of a ligand to a macromolecular target. jscimedcentral.comresearchgate.net | Virtual screening of compound libraries and understanding ligand-receptor interactions. |

Conformational Analysis using Computational Chemistry

The three-dimensional shape of a molecule, or its conformation, is crucial for its biological activity. Conformational analysis involves identifying the stable low-energy arrangements of atoms in a molecule. sapub.org Computational chemistry provides powerful tools for this purpose, including molecular mechanics force fields and quantum mechanical methods. uoa.grfrontiersin.org

For a flexible molecule like this compound, which contains a seven-membered dihydrooxepin ring, understanding its conformational landscape is essential. researchgate.net Different conformations can exhibit different biological activities. Computational methods can be used to perform a systematic search for low-energy conformers and calculate their relative energies and populations. mdpi.comchemrxiv.org This information is vital for understanding how this compound interacts with its biological targets, as the bioactive conformation may not be the lowest energy conformer in isolation. frontiersin.org

Reaction Mechanism Elucidation through Computational Chemistry

The synthesis of this compound involves several key chemical transformations, including coupling reactions and cyclizations. researchgate.net For example, the mechanism of Rh(III)-catalyzed cycloaddition reactions to form the benzoxepine core has been investigated using DFT calculations. researchgate.net These studies can clarify the role of the catalyst, explain the observed stereoselectivity, and even predict the outcome of related reactions under different conditions. scielo.br By understanding the reaction mechanism, chemists can optimize reaction conditions to improve yields and develop more efficient synthetic routes to this compound and its derivatives. researchgate.net

Future Research Directions and Potential Non Clinical Applications

Exploration of Novel Synthetic Pathways

The synthesis of Bauhinoxepin J and related dibenzo[b,f]oxepines has been a subject of ongoing research, with several methodologies developed to construct the characteristic seven-membered oxepin (B1234782) ring system. researchgate.netnih.govthieme-connect.comnih.govresearchgate.netresearchgate.netscilit.comacs.orgmdpi.comacs.orgorganic-chemistry.orgresearchgate.net Early total syntheses of this compound employed key steps such as intramolecular radical cyclization onto a quinone, DDQ-promoted oxidative dearomatization-cyclization, and internal nucleophilic addition/elimination sequences. researchgate.netnih.govthieme-connect.comnih.govscilit.com Other approaches to the dibenzo[b,f]oxepin scaffold have involved Wittig reactions, Ullmann reactions, and intramolecular McMurry reactions, although the latter has primarily been used for sulfur and selenium analogues. researchgate.netnih.govresearchgate.netmdpi.com More recent advancements include transition-metal-free cascade processes involving nucleophilic aromatic substitution followed by Knoevenagel condensation, offering efficient routes to substituted dibenzo[b,f]oxepines. mdpi.comresearchgate.net Electrochemical methods for C-O bond formation are also being explored as innovative pathways for synthesizing oxygen-containing cyclic structures like oxepines. researchgate.netresearchgate.net The exploration of novel synthetic pathways remains crucial for developing more efficient, cost-effective, and scalable methods for producing this compound and its derivatives, facilitating further research and potential applications.

Design of Advanced this compound Analogues with Enhanced Specificity

The design and synthesis of analogues are fundamental steps in exploring the therapeutic potential of natural products and developing compounds with improved properties. Research into dibenzo[b,f]oxepine molecules, the structural class to which this compound belongs, includes the synthesis and study of various derivatives. mdpi.commdpi.com The potential for designing advanced this compound analogues lies in modifying its core structure to enhance specificity towards particular biological targets while potentially reducing off-target effects. Approaches such as structure-activity relationship (SAR) analysis, which has been applied to other novel hybrid compounds, can guide the rational design of analogues. researchgate.net Furthermore, the development of photoswitchable dibenzo[b,f]oxepine azobenzene (B91143) hybrids illustrates the potential for creating analogues with controllable activity, which could be valuable tools in research. mdpi.com Future research in this area will likely focus on targeted synthesis and evaluation of this compound analogues to identify compounds with optimized activity profiles for specific non-clinical applications.

Development of this compound as a Biochemical Probe

Biochemical probes are invaluable tools for studying biological processes, identifying molecular targets, and elucidating mechanisms of action. Given this compound's reported biological activities, including effects on mycobacteria, malaria parasites, and cancer cells, it holds potential for development as a biochemical probe. researchgate.netnih.govthieme-connect.comnih.govresearchgate.net Natural products have served as scaffolds for the development of fluorescent and activity-based probes used in bioimaging and biochemical studies. rsc.orgnih.gov Developing this compound into a biochemical probe, potentially by incorporating a detectable tag such as a fluorescent reporter or a biotin (B1667282) group, could enable the visualization of its intracellular localization or interaction with specific proteins or pathways. nih.gov Such probes would be powerful tools for researchers investigating the precise molecular targets and cellular pathways modulated by this compound, contributing significantly to understanding its biological functions at a molecular level. nih.govnih.gov

Use in in vitro Assay Development and Mechanistic Research

This compound has already been utilized in various in vitro assays to evaluate its biological activities. These include assessments of cytotoxicity against human cancer cell lines, as well as antimycobacterial and antimalarial activity. researchgate.netnih.govresearchgate.netacs.org Related compounds, such as Bauhinoxepin A, have also been tested in vitro for anti-inflammatory and antioxidant properties. researchgate.net Building upon this, future research can focus on developing more specific and high-throughput in vitro assays tailored to the unique activities of this compound. These assays would be essential for screening libraries of analogues (as discussed in 10.2) and identifying compounds with enhanced potency or selectivity. Furthermore, in vitro systems are critical for conducting detailed mechanistic research. While some mechanistic studies have focused on the synthesis of dibenzo[b,f]oxepines, future work can delve into the molecular mechanisms underlying this compound's interactions with biological systems. researchgate.netresearchgate.netscilit.com This could involve studying its effects on specific enzymes, receptors, or cellular pathways using a range of biochemical and cell-based in vitro techniques.

Integration with Systems Biology Approaches to Elucidate Complex Biological Networks

Understanding the effects of a bioactive compound like this compound within the complex context of biological systems requires approaches that go beyond studying isolated targets or pathways. Systems biology aims to integrate data from various levels of biological organization to understand how components interact and give rise to emergent properties of the system. The inclusion of this compound in metabolite databases and its potential consideration within systems biology frameworks suggests a growing interest in this area. metaspace2020.org Given its reported diverse activities, this compound likely influences multiple biological processes and networks. Integrating experimental data from in vitro assays and mechanistic studies with computational modeling and analysis within a systems biology framework could provide a more holistic understanding of how this compound perturbs complex biological networks relevant to diseases like tuberculosis, malaria, or cancer. This approach could help identify key nodes or pathways affected by the compound and predict its broader impact on cellular function.

Conclusion

Summary of Key Findings on Bauhinoxepin J Chemistry and Biology

This compound is a naturally occurring dibenzo[b,f]oxepin that was initially isolated from the plant Bauhinia purpurea nih.govnih.gov. It has also been reported as a constituent of Baphia massaiensis metabolomicsworkbench.org. Chemically, this compound is characterized by its dihydrodibenzoxepin core structure, featuring a seven-membered dihydrooxepin ring nih.govnih.gov. Its molecular formula is C15H12O4 nih.gov. The unique structural features of this compound have made it an attractive target for synthetic chemists, leading to the development of several total synthesis routes nih.govnih.govnih.gov. These synthetic strategies include intramolecular radical cyclizations, oxidative dearomatization-cyclization approaches, and internal nucleophilic addition/elimination sequences nih.govnih.govnih.gov.

Research into the biological activities of this compound has revealed a range of promising effects. It has demonstrated antimycobacterial, antimalarial, and tumor growth inhibitory properties nih.govnih.govnih.govnih.gov. Specifically, studies have shown its antiproliferative effects against a panel of human tumor cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (NCI-H292, NCI-H460), pro-myelocytic leukemia (HL-60), colon carcinoma (HTC-116, KM20L2), glioblastoma (SF-295), and ovarian carcinoma (OVCAR-8) nih.gov. Furthermore, this compound has exhibited moderate antibacterial activity against Staphylococcus aureus metabolomicsworkbench.org. These findings highlight this compound as a bioactive natural product with diverse therapeutic potential nih.gov.

Broader Implications for Natural Product Research and Chemical Biology

The discovery and study of this compound underscore the continued importance of natural products as a source of structurally diverse and biologically active compounds. The isolation of this compound from Bauhinia species reinforces the potential of plant extracts in yielding novel chemical scaffolds with therapeutic relevance nih.govnih.gov. The complex dibenzo[b,f]oxepin framework of this compound presents intriguing challenges and opportunities for chemical synthesis, driving the development of new methodologies for constructing such seven-membered heterocyclic systems nih.govnih.govnih.gov.

Research on this compound contributes to the broader field of chemical biology by providing a specific example of a natural product with multifaceted biological activities. Its observed effects against mycobacteria, malaria parasites, and cancer cells suggest potential interactions with a variety of biological targets and pathways nih.govnih.govnih.govnih.gov. Studying these interactions can provide valuable insights into disease mechanisms and the potential for modulating biological processes with small molecules. Furthermore, comparative studies with related dibenzo[b,f]oxepines, such as other bauhinoxepins and bauhiniastatins, can help elucidate structure-activity relationships within this class of natural products nih.govwikipedia.org.

Outlook for Future Academic Research on this compound.

Future academic research on this compound could focus on several key areas to further elucidate its potential. A critical next step is to investigate the precise molecular mechanisms underlying its observed biological activities, particularly its antimycobacterial, antimalarial, and cytotoxic effects. Identifying the specific protein targets or pathways that this compound interacts with would provide a foundation for understanding its pharmacological profile and potential therapeutic applications.

Q & A

Q. How should researchers approach the initial structural elucidation of Bauhinoxepin J using spectroscopic and chromatographic methods?

- Methodological Answer : Begin with high-resolution mass spectrometry (HRMS) to determine molecular formula, followed by 1D/2D NMR (e.g., H, C, COSY, HMBC) to map the oxepine ring system and substituents. X-ray crystallography can confirm stereochemistry if crystalline samples are obtainable. For purity validation, use HPLC with UV/Vis or MS detection, referencing protocols for related compounds like Bauhinoxepin B .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design in bioavailability studies?

- Methodological Answer : Critical parameters include hydrophobicity (XLogP3-AA), topological polar surface area (TPSA), and hydrogen-bonding capacity (donor/acceptor counts). For example, a high XLogP3-AA (e.g., ~5.5 in Bauhinoxepin B) suggests lipophilicity, necessitating lipid-based delivery systems in cellular uptake assays. TPSA values >50 Ų (common in oxepines) indicate moderate membrane permeability, guiding in vitro models like Caco-2 monolayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.